3,5-Pyridinedicarbonitrile, 2-methyl-
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Overview
Description
2-Methylpyridine-3,5-dicarbonitrile is an organic compound belonging to the pyridine family It is characterized by the presence of a methyl group at the second position and two cyano groups at the third and fifth positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpyridine-3,5-dicarbonitrile can be achieved through several methods. One common approach involves the α-methylation of pyridine derivatives. This process can be carried out using a continuous flow setup, where the starting material is passed through a column packed with Raney nickel and a low boiling point alcohol such as 1-propanol at high temperature . This method offers high selectivity and yields, making it suitable for industrial applications.
Industrial Production Methods: In industrial settings, the production of 2-methylpyridine-3,5-dicarbonitrile often involves the use of magnetically recoverable catalysts. For example, Fe₃O₄@macrocyclic Schiff base ligand can be employed in a three-component reaction involving aldehyde derivatives, malononitrile, and thiophenol under solvent-free conditions . This method is advantageous due to its efficiency and the ease of catalyst recovery.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Amino derivatives of pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylpyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is employed in the development of thermally activated delayed fluorescence emitters for high-performance organic light-emitting diodes (OLEDs).
Biology and Medicine: Derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-methylpyridine-3,5-dicarbonitrile and its derivatives often involves interactions with specific molecular targets. For instance, in the context of OLEDs, the compound’s high photoluminescence quantum yield and fast reverse intersystem crossing process are critical for efficient thermally activated delayed fluorescence . These properties are attributed to the compound’s unique electronic structure, which facilitates energy transfer processes.
Comparison with Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: This compound has similar structural features but includes an amino and sulfanyl group, which confer different chemical properties and biological activities.
Pyridine-3,5-dicarboxylic acid: This compound lacks the methyl group and cyano groups, resulting in different reactivity and applications.
Uniqueness: 2-Methylpyridine-3,5-dicarbonitrile is unique due to its combination of a methyl group and two cyano groups, which provide a balance of electronic effects that enhance its reactivity and suitability for various applications, particularly in materials science and organic synthesis.
Properties
Molecular Formula |
C8H5N3 |
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Molecular Weight |
143.15 g/mol |
IUPAC Name |
2-methylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C8H5N3/c1-6-8(4-10)2-7(3-9)5-11-6/h2,5H,1H3 |
InChI Key |
RGGSYTZSBWEXCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)C#N |
Origin of Product |
United States |
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